1,2-Benzenedimethanol

Catalog No.
S591805
CAS No.
612-14-6
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Benzenedimethanol

CAS Number

612-14-6

Product Name

1,2-Benzenedimethanol

IUPAC Name

[2-(hydroxymethyl)phenyl]methanol

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c9-5-7-3-1-2-4-8(7)6-10/h1-4,9-10H,5-6H2

InChI Key

XMUZQOKACOLCSS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CO)CO

solubility

1.14 M

Synonyms

1,2-bis(hydroxymethyl)benzene

Canonical SMILES

C1=CC=C(C(=C1)CO)CO

The exact mass of the compound 1,2-Benzenedimethanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.14 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403013. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

1,2-Benzenedimethanol (CAS 612-14-6), also known as o-xylylene glycol, is a bifunctional aromatic diol characterized by two hydroxymethyl groups positioned ortho to each other on a benzene ring. This specific molecular geometry makes it a highly valued intermediate in the synthesis of specialty polymers, energetic binders, and complex heterocycles[1]. Unlike its fully oxidized precursors, such as phthalic anhydride or phthalic acid, 1,2-benzenedimethanol provides reactive primary hydroxyl groups that readily participate in esterification, etherification, and unique intramolecular cyclization reactions without requiring prior reduction steps [2]. For industrial buyers, its primary value proposition lies in its ability to act as a pre-organized structural scaffold for 5- to 8-membered ring systems, a function that its structural isomers cannot perform.

In procurement, buyers often consider cheaper structural isomers like 1,4-benzenedimethanol (p-xylylene glycol) or aliphatic alternatives like 1,4-butanediol for bulk polyester or polyurethane synthesis. However, generic substitution fails when the downstream application relies on the ortho-proximity of the hydroxyl groups. The para and meta isomers are sterically incapable of undergoing intramolecular ring closure to form 5- to 8-membered cyclic structures, such as phthalans or cyclic sulfites[1]. Furthermore, in advanced elastomer formulations, replacing the ortho isomer with the meta isomer (1,3-benzenedimethanol) fundamentally alters the polymer's crosslinking density and mechanical extensibility, leading to brittle or non-equivalent material performance [2]. Procurement must strictly specify 1,2-benzenedimethanol when intramolecular cyclization or precise mechanical tuning in specialized binders is required.

Exclusive Capability for Intramolecular Cyclization to Phthalans

When synthesizing 1,3-dihydroisobenzofurans (phthalans) using green reagents like dimethyl carbonate (DMC), 1,2-benzenedimethanol undergoes quantitative intramolecular cyclization (or 58% isolated yield using a DBU catalyst) [1]. In contrast, 1,4-benzenedimethanol and 1,3-benzenedimethanol cannot form these five-membered cyclic ethers due to the excessive distance between their reactive hydroxymethyl groups, forcing them into strictly intermolecular polymerization pathways instead[1].

Evidence DimensionPhthalan (cyclic ether) formation capability
Target Compound DataQuantitative conversion to phthalan under DMC/base conditions
Comparator Or Baseline1,4-benzenedimethanol and 1,3-benzenedimethanol
Quantified Difference100% cyclization capability vs. 0% cyclization (sterically prohibited)
ConditionsDMC-assisted cyclization, basic catalyst (e.g., DBU), 90°C

Buyers synthesizing cyclic ethers, phthalans, or spiro-compounds must procure the ortho-isomer, as meta and para isomers are strictly limited to linear or crosslinked polymerizations.

Mechanical Tuning in Energetic Polyurethane Binders

In the formulation of glycidyl azide polymer (GAP) elastomers for composite propellants, the choice of aromatic diol dictates the final mechanical properties. Polyurethane networks cured from 1,2-benzenedimethanol-based GAPs achieve an optimal elongation at break of ~150% and a tensile strength of 0.64–0.66 MPa[1]. Substituting with 1,3-benzenedimethanol results in a higher hydroxyl value (OHV) and an excessively enhanced degree of crosslinking, which restricts the extensibility and flexibility of the polyurethane network [1].

Evidence DimensionPolymer extensibility and crosslinking control
Target Compound DataOptimal elongation at break (~150%) with controlled crosslinking
Comparator Or Baseline1,3-benzenedimethanol (GAP-3BM)
Quantified DifferenceThe 1,3-isomer restricts extensibility due to sterically unhindered over-crosslinking compared to the 1,2-isomer
ConditionsPolyurethane-GAP elastomers cured with N100/IPDI (curing ratio R = 1.2)

Procuring the 1,2-isomer ensures the correct balance of tensile strength and flexibility required for high-performance energetic binders and specialized coatings.

High-Yield Macrocycle Synthesis via Metal Carbenes

1,2-Benzenedimethanol serves as a highly efficient pre-organized scaffold for macrocycle synthesis. Diazoacetate derivatives of 1,2-benzenedimethanol undergo Rh2(pfb)4-catalyzed intramolecular aromatic cycloaddition to yield macrocyclic products in up to 85% isolated yield [1]. Crucially, this reaction proceeds efficiently under standard concentration conditions, whereas equivalent intermolecular cycloadditions or syntheses lacking the ortho-scaffold require highly dilute conditions to prevent competitive oligomerization [1].

Evidence DimensionMacrocycle isolated yield and process efficiency
Target Compound DataUp to 85% isolated yield under standard concentrations
Comparator Or BaselineIntermolecular cycloadditions or non-ortho scaffolds
Quantified DifferenceEliminates the need for high-dilution solvent volumes while maintaining >80% yields
ConditionsRh2(pfb)4-catalyzed diazo decomposition in refluxing dichloromethane

Utilizing this specific isomer significantly reduces solvent consumption and improves throughput in the industrial synthesis of complex macrocycles.

Enabling Synthesis of Cyclic Sulfite Monomers

The ortho configuration of 1,2-benzenedimethanol allows for the direct synthesis of seven-membered cyclic sulfites (e.g., 7BnCS) via reaction with thionyl chloride, achieving a 56% yield [1]. These cyclic sulfites are critical monomers for cationic ring-opening polymerizations. Acyclic 1,4-diols or para/meta aromatic isomers cannot form these specific strained ring systems, rendering them useless for this class of ring-opening monomer production [1].

Evidence DimensionCyclic sulfite monomer yield
Target Compound Data56% yield of 7-membered cyclic sulfite (7BnCS)
Comparator Or Baseline1,3- or 1,4-benzenedimethanol
Quantified DifferenceForms stable 7-membered rings, whereas meta/para isomers cannot close the ring
ConditionsReaction with thionyl chloride in chloroform/pyridine

For manufacturers of specialty poly(sulfite)s or unique ring-opened copolymers, 1,2-benzenedimethanol is an irreplaceable precursor.

Specialty Polyurethane and Energetic Binders

Selected as a core diol in the synthesis of glycidyl azide polymers (GAPs) where precise control over crosslinking density and mechanical extensibility is required, outperforming 1,3-benzenedimethanol in flexibility[1].

Phthalan and Heterocycle Manufacturing

The mandatory starting material for the high-yield, DMC-assisted synthesis of 1,3-dihydroisobenzofurans (phthalans) and related 5-membered cyclic ethers, where para and meta isomers fail to cyclize [2].

Macrocycle and Crown Ether Scaffolding

Chosen over meta/para isomers to provide a pre-organized geometric backbone that facilitates high-yield intramolecular cycloadditions without the need for costly high-dilution conditions [3].

Cationic Ring-Opening Polymerization (CROP) Monomers

Utilized to synthesize seven-membered cyclic sulfites and dialkoxy disulfides, which serve as specialized monomers for advanced polymer synthesis that cannot be derived from acyclic diols [4].

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

612-14-6

Wikipedia

1,2-Benzenedimethanol

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

1,2-Benzenedimethanol: INACTIVE
Vo et al. SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes. Nature Chemistry, doi: 10.1038/nchem.1878, published online 2 March 2014 http://www.nature.com/nchem

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